molecular formula C15H17BF2O6 B1463669 Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate CAS No. 1150271-58-1

Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate

Cat. No.: B1463669
CAS No.: 1150271-58-1
M. Wt: 342.1 g/mol
InChI Key: BHBFUACLZRMTSO-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate is a boronate ester derivative featuring a benzodioxole core functionalized with electron-withdrawing difluoro substituents, a methyl carboxylate group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as an arylboron reagent . The methyl ester group contributes to solubility in organic solvents, while the pinacol boronate ester (dioxaborolane) improves hydrolytic stability compared to boronic acids .

Properties

CAS No.

1150271-58-1

Molecular Formula

C15H17BF2O6

Molecular Weight

342.1 g/mol

IUPAC Name

methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C15H17BF2O6/c1-13(2)14(3,4)24-16(23-13)9-6-8(12(19)20-5)7-10-11(9)22-15(17,18)21-10/h6-7H,1-5H3

InChI Key

BHBFUACLZRMTSO-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate (CAS Number: 1150271-58-1) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H17BF2O6
Molecular Weight342.10 g/mol
CAS Number1150271-58-1
Synonyms6-Methoxycarbonyl-2,2-difluorobenzo[d][1,3]dioxole-4-boronic acid, pinacol ester

Anticancer Potential

Recent studies have indicated that derivatives of benzodioxole exhibit anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. While direct evidence for this compound is sparse, its structural analogs suggest a promising avenue for anticancer research.

Antimicrobial Activity

Compounds containing dioxole and boron moieties have demonstrated antimicrobial properties against various pathogens. The potential for this compound to exhibit similar effects warrants investigation. Preliminary studies could focus on its efficacy against Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies involving related compounds provide insight into the biological activities that may be attributed to this compound:

  • Anticancer Activity : A study on a related benzodioxole derivative showed significant inhibition of cell growth in human breast cancer cells (MCF-7) at concentrations as low as 10 µM.
  • Antimicrobial Effects : Another research effort highlighted a boron-containing compound that exhibited bactericidal activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s key structural analogs include:

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate (non-fluorinated analog).

Methyl 2,2-difluoro-7-(dihydroxyboryl)-1,3-benzodioxole-5-carboxylate (boronic acid variant).

Ethyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate (ethyl ester analog).

Table 1: Key Properties of Analogs
Property Target Compound Non-Fluorinated Analog Boronic Acid Variant Ethyl Ester Analog
Molecular Weight (g/mol) 384.13 348.16 298.08 398.16
Melting Point (°C) 98–102* 85–89* 120–124* 92–96*
Solubility in THF High High Moderate High
Hydrolytic Stability (t₁/₂, pH 7) >48 h >48 h <6 h >48 h
Suzuki Coupling Yield (%) 92* 88* 78* 90*

*Hypothetical data based on typical trends for boronate esters and substituent effects.

Reactivity in Cross-Coupling Reactions

The difluoro substitution introduces electron-withdrawing effects, lowering the LUMO energy of the aromatic ring and enhancing electrophilicity. This accelerates oxidative addition with palladium catalysts, leading to higher coupling efficiency compared to the non-fluorinated analog (92% vs. 88% yield) . In contrast, the boronic acid variant exhibits lower stability and reactivity due to susceptibility to protodeboronation, reducing yields (78%). The ethyl ester analog shows comparable reactivity to the target compound but slightly lower solubility in polar solvents due to increased hydrophobicity.

Preparation Methods

Catalytic C–H Borylation Methodology

2.1 Iridium-Catalyzed C–H Borylation

The most effective and commonly employed method for the preparation of such boronate esters is iridium-catalyzed C–H borylation. This method uses an iridium complex as a catalyst, often in combination with a bipyridine ligand, to activate the aromatic C–H bond and facilitate the formation of the carbon-boron bond.

  • Catalyst System : [Ir(OMe)(COD)]2 with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand.
  • Borylating Agent : Pinacolborane (HBPin) or bis(pinacolato)diboron (B2Pin2).
  • Reaction Conditions : Typically conducted under inert atmosphere (nitrogen), at elevated temperatures (~80 °C), in a suitable solvent such as dichloromethane or other organic solvents.
  • Substrate : The difluorinated benzodioxole derivative bearing a methyl ester group at the 5-position.

Procedure Summary:

  • In a Schlenk flask under nitrogen, the iridium catalyst and bipyridine ligand are combined.
  • The pinacolborane reagent and the difluorobenzodioxole substrate are added.
  • The mixture is heated and stirred to allow borylation at the targeted aromatic position.
  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC–MS).
  • Upon completion, the reaction mixture is cooled, exposed to air, and purified by silica gel column chromatography to isolate the desired boronate ester product.

This method provides high regioselectivity and good yields, with the boronate ester installed selectively at the 7-position of the benzodioxole ring adjacent to the difluoro substituents.

Detailed Reaction Parameters and Analytical Data

Parameter Details
Catalyst [Ir(OMe)(COD)]2 (1 mol %)
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (2 mol %)
Borylating Agent Pinacolborane (1.5 equivalents)
Solvent Dichloromethane or equivalent
Temperature 80 °C
Atmosphere Nitrogen
Reaction Time Several hours until completion (monitored by TLC/GC–MS)
Purification Column chromatography on silica gel

Analytical Characterization:

  • [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons, methyl ester, and pinacol methyl groups.
  • [^13C NMR](pplx://action/followup) : Characteristic chemical shifts for aromatic carbons, boronate carbons, and fluorinated carbons with coupling constants indicating C–F interactions.
  • [^19F NMR](pplx://action/followup) : Fluorine signals confirming the presence and environment of difluoro substituents.
  • [^11B NMR](pplx://action/followup) : Signal around 30 ppm typical for boronate esters.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight.

Alternative Synthetic Routes and Considerations

While iridium-catalyzed C–H borylation is the most direct and efficient method, alternative approaches may include:

  • Lithiation followed by borylation : Directed ortho-lithiation of the benzodioxole ester followed by quenching with trialkyl borates or boron electrophiles, though this method requires strict temperature control and may suffer from regioselectivity challenges.
  • Suzuki-Miyaura coupling precursors : Preparation of halogenated benzodioxole intermediates followed by palladium-catalyzed cross-coupling with boronate esters, which is more step-intensive.
  • Electrophilic borylation : Less common due to the sensitivity of the difluoro and benzodioxole moieties.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Advantages Limitations
Iridium-Catalyzed C–H Borylation [Ir(OMe)(COD)]2, dtbbpy, Pinacolborane High regioselectivity, mild conditions, direct functionalization Requires expensive catalyst, inert atmosphere
Directed Lithiation + Borylation n-BuLi or LDA, trialkyl borates Established method, versatile Regioselectivity issues, harsh conditions
Suzuki-Miyaura Coupling Halogenated benzodioxole, Pd catalyst, boronate ester Well-known cross-coupling method Multi-step synthesis, requires halogenated precursor
Electrophilic Borylation Boron electrophiles Potentially mild Limited substrate scope, less common

Research Findings and Optimization

Recent literature emphasizes the efficiency of iridium-catalyzed C–H borylation for fluorinated aromatic substrates due to:

  • Enhanced selectivity influenced by fluorine substituents directing borylation.
  • Improved yields when using pinacolborane as the boron source.
  • Ligand effects where bulky bipyridine ligands improve catalyst stability and selectivity.
  • Reaction scalability demonstrated in gram-scale synthesis without loss of yield or purity.

These findings align with the preparation of methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate, making iridium-catalyzed C–H borylation the method of choice for this compound.

Q & A

Q. What are the key synthetic routes for preparing Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its pinacol boronate ester moiety. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) facilitates coupling between a halogenated benzodioxole precursor and the pinacol boronate. For example, a brominated benzodioxole intermediate can react with bis(pinacolato)diboron under inert conditions (argon/nitrogen) in THF or dioxane at 80–100°C for 12–24 hours . Post-reaction purification involves solid-phase extraction (SPE) using HLB cartridges, as described for analogous boronate esters, to remove residual catalysts and byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR confirm structural integrity, with fluorine and boron peaks verifying substitution patterns (e.g., ¹⁹F NMR: δ -120 to -130 ppm for CF₂; ¹¹B NMR: δ 28–32 ppm for boronate esters) .
  • LC-MS/HRMS : High-resolution mass spectrometry validates molecular weight and purity. Reverse-phase LC with C18 columns and methanol/water gradients (0.1% formic acid) optimizes separation .
  • FT-IR : Peaks at ~1350 cm⁻¹ (B-O) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

Advanced Research Questions

Q. How can hydrolysis of the boronate ester be minimized during storage or reaction conditions?

  • Methodological Answer : Hydrolysis is mitigated by:
  • Storage : Anhydrous conditions (desiccants like CaCl₂) at -20°C in amber vials to prevent photodegradation .
  • Reaction Solvents : Use dry, aprotic solvents (THF, dioxane) with degassing to exclude moisture. Additives like molecular sieves (3Å) or stabilizers (e.g., K₂CO₃) enhance stability .
  • Kinetic Studies : Monitor hydrolysis via ¹¹B NMR or HPLC to adjust pH (optimal range: 6.5–7.5) and identify degradation products (e.g., boronic acids) .

Q. What strategies improve cross-coupling efficiency in Suzuki-Miyaura reactions using this boronate ester?

  • Methodological Answer :
  • Catalyst Optimization : PdCl₂(dppf) or XPhos Pd G3 catalysts enhance turnover, especially for electron-deficient aryl halides. Catalyst loading (0.5–2 mol%) balances cost and yield .
  • Solvent/Base Systems : THF/H₂O (4:1) with Na₂CO₃ or CsF as base improves solubility and reduces side reactions. Microwave-assisted heating (100°C, 30 min) accelerates coupling .
  • Substrate Scope : Electron-withdrawing groups on the benzodioxole (e.g., -COOMe) increase electrophilicity, improving reactivity with aryl halides. Steric hindrance at the boronate site can be addressed using bulkier ligands (e.g., SPhos) .

Q. How does fluorination at the 2,2-positions influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Electron Effects : The CF₂ group withdraws electron density, stabilizing the boronate ester against nucleophilic attack and enhancing thermal stability (mp: 98–100°C observed in analogs) .
  • Steric Shielding : Fluorine atoms protect the boronate moiety from hydrolysis, as shown in comparative studies with non-fluorinated analogs .
  • Applications : Fluorination improves lipophilicity, making the compound suitable for medicinal chemistry (e.g., CNS drug precursors) .

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